molecular formula C28H44N2O2 B10765340 Oleoyl Serotonin-d17

Oleoyl Serotonin-d17

Cat. No.: B10765340
M. Wt: 457.8 g/mol
InChI Key: LCQKHZYXPCLVBI-DUGYPAGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleoyl Serotonin-d17 is a deuterated form of oleoyl serotonin, containing 17 deuterium atoms. It is primarily used as an internal standard for the quantification of oleoyl serotonin by gas chromatography or liquid chromatography-mass spectrometry. This compound is a hybrid molecule patterned after arachidonoyl serotonin, which is known for its dual antagonistic properties against fatty acid amide hydrolase and the transient receptor potential vanilloid type 1 channel .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oleoyl Serotonin-d17 involves the incorporation of deuterium atoms into the oleoyl serotonin molecule. This process typically includes the following steps:

    Deuteration of Oleic Acid: Oleic acid is subjected to deuteration to replace hydrogen atoms with deuterium atoms at specific positions.

    Amidation Reaction: The deuterated oleic acid is then reacted with serotonin to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Oleoyl Serotonin-d17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Oleoyl Serotonin-d17 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of oleoyl serotonin.

    Biology: Studied for its role in inhibiting the transient receptor potential vanilloid type 1 channel and its potential effects on pain modulation.

    Medicine: Investigated for its potential therapeutic applications in treating pain and inflammation.

    Industry: Utilized in the development of new analytical methods and standards for lipid research

Mechanism of Action

Oleoyl Serotonin-d17 exerts its effects by inhibiting the transient receptor potential vanilloid type 1 channel. This inhibition reduces the activation of the channel by capsaicin, leading to decreased pain perception. The compound does not block the fatty acid amide hydrolase-mediated hydrolysis of arachidonoyl ethanolamine, indicating a selective mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleoyl Serotonin-d17 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. Its selective inhibition of the transient receptor potential vanilloid type 1 channel without affecting fatty acid amide hydrolase-mediated hydrolysis further distinguishes it from similar compounds .

Properties

Molecular Formula

C28H44N2O2

Molecular Weight

457.8 g/mol

IUPAC Name

(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide

InChI

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

LCQKHZYXPCLVBI-DUGYPAGXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.